molecular formula C8H12N2O3 B13917716 Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate

Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate

Cat. No.: B13917716
M. Wt: 184.19 g/mol
InChI Key: MAOUTOVKJDWYIT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group and a hydroxyethyl substituent on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with ethyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-2-pyrrolidone: Similar in structure but with a pyrrolidone ring instead of an imidazole ring.

    2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but is an acrylate ester rather than an imidazole derivative.

Uniqueness

Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is unique due to its combination of an imidazole ring with an ethyl ester and hydroxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 1-(2-hydroxyethyl)imidazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-2-13-8(12)7-5-10(3-4-11)6-9-7/h5-6,11H,2-4H2,1H3

InChI Key

MAOUTOVKJDWYIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CCO

Origin of Product

United States

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